Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate
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Overview
Description
Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate is a synthetic organic compound characterized by the presence of an ethyl ester, a chloro group, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves the reaction of ethyl 4-chlorobutanoate with isoindoline-1,3-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. A base, such as triethylamine, is often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoic acid.
Reduction: Formation of isoindoline derivatives.
Scientific Research Applications
Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds with potential therapeutic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The chloro group and ester functionality contribute to the compound’s reactivity and ability to undergo further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chlorobutanoate: Lacks the isoindoline-1,3-dione moiety.
Isoindoline-1,3-dione: Lacks the ethyl ester and chloro group.
Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)acetate: Similar structure but with an acetate group instead of a butanoate group.
Uniqueness
The presence of the isoindoline-1,3-dione moiety is particularly significant for its biological activity and synthetic utility .
Properties
Molecular Formula |
C14H14ClNO4 |
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Molecular Weight |
295.72 g/mol |
IUPAC Name |
ethyl 2-chloro-4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C14H14ClNO4/c1-2-20-14(19)11(15)7-8-16-12(17)9-5-3-4-6-10(9)13(16)18/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
LQPRYQNJVGATBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
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